molecular formula C15H13N3O4S B2882147 13-Ethyl-8-thiophen-2-yl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 874594-35-1

13-Ethyl-8-thiophen-2-yl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No.: B2882147
CAS No.: 874594-35-1
M. Wt: 331.35
InChI Key: LVPXLTWDVSXXTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-Ethyl-8-thiophen-2-yl-5-oxa-2,11,13-triazatricyclo[74003,7]trideca-1(9),3(7)-diene-6,10,12-trione is a complex organic compound featuring a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-Ethyl-8-thiophen-2-yl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of this compound may utilize large-scale versions of the aforementioned synthetic routes, optimized for yield and efficiency. The choice of reagents and reaction conditions is crucial to ensure the purity and consistency of the final product. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

13-Ethyl-8-thiophen-2-yl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other reactive species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

13-Ethyl-8-thiophen-2-yl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione has a wide range of scientific research applications, including:

Properties

IUPAC Name

13-ethyl-8-thiophen-2-yl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-2-18-12-11(13(19)17-15(18)21)10(8-4-3-5-23-8)9-7(16-12)6-22-14(9)20/h3-5,10,16H,2,6H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPXLTWDVSXXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=CS4)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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